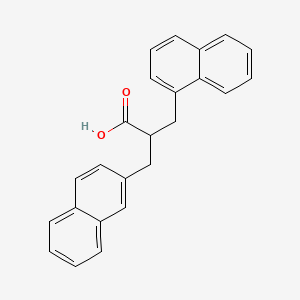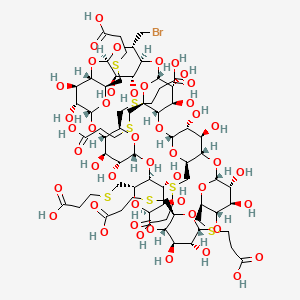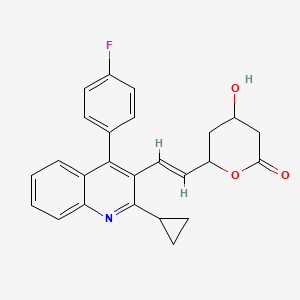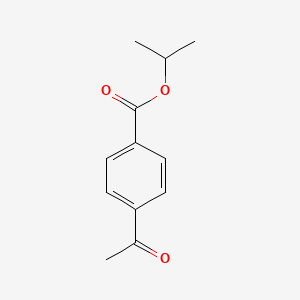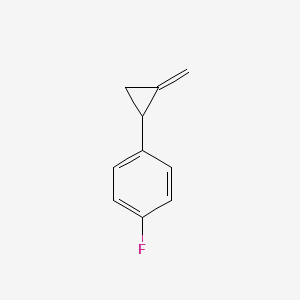
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including acetoxymethyl, benzyloxycarbonyl, and bis(benzyloxy)phosphaneyl, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydro-2H-pyran ring: This can be achieved through cyclization reactions involving suitable diols and aldehydes under acidic conditions.
Introduction of the acetoxymethyl group: This step often involves the use of acetic anhydride and a base such as pyridine.
Attachment of the benzyloxycarbonyl group: This is typically done using benzyl chloroformate in the presence of a base like triethylamine.
Incorporation of the bis(benzyloxy)phosphaneyl group: This step may involve the use of bis(benzyloxy)phosphine and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl or benzyloxycarbonyl groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or amides.
科学的研究の応用
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: can be compared with similar compounds such as:
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(((benzyloxy)carbonyl)amino)-tetrahydro-2H-pyran-3,4-diyl Diacetate: Lacks the bis(benzyloxy)phosphaneyl group.
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-tetrahydro-2H-pyran-3,4-diyl Diacetate: Lacks the bis(benzyloxy)phosphaneyl group.
(2R,3S,4R,5R)-2-(Acetoxymethyl)-5-amino-6-((bis(benzyloxy)phosphaneyl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: Lacks the benzyloxycarbonyl group.
These comparisons highlight the unique structural features and potential reactivity of This compound .
特性
分子式 |
C34H38NO12P |
|---|---|
分子量 |
683.6 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-bis(phenylmethoxy)phosphanyloxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C34H38NO12P/c1-23(36)40-22-29-31(44-24(2)37)32(45-25(3)38)30(35-34(39)41-19-26-13-7-4-8-14-26)33(46-29)47-48(42-20-27-15-9-5-10-16-27)43-21-28-17-11-6-12-18-28/h4-18,29-33H,19-22H2,1-3H3,(H,35,39)/t29-,30-,31-,32-,33+/m1/s1 |
InChIキー |
FKDZDLAQCPTKCX-UPYFENACSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OP(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



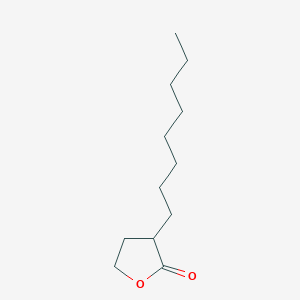

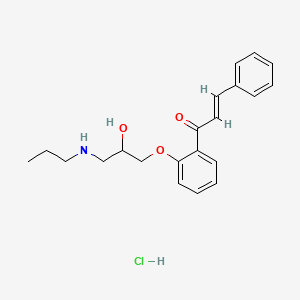
![1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate](/img/structure/B13429859.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13429860.png)
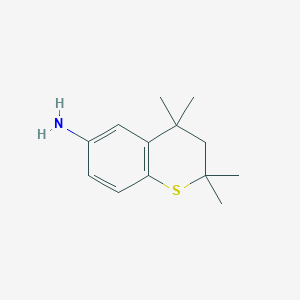
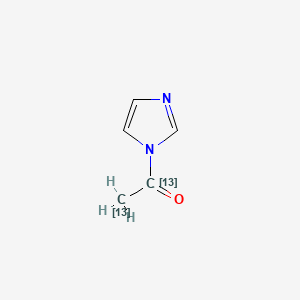
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
